molecular formula C5H7BO3 B11923098 (Furan-2-ylmethyl)boronic acid

(Furan-2-ylmethyl)boronic acid

Cat. No.: B11923098
M. Wt: 125.92 g/mol
InChI Key: BVOLUIYSDNNKFA-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)boronic acid is an organic compound that features a furan ring attached to a boronic acid group via a methylene bridge. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Furan-2-ylmethyl)boronic acid can be synthesized through several methods, including:

    Hydroboration: This involves the addition of a borane reagent to a furan derivative. The reaction typically proceeds under mild conditions and is highly regioselective.

    Electrophilic Borylation: This method uses aryl Grignard reagents prepared from aryl bromides and involves the direct insertion of magnesium in the presence of lithium chloride.

Industrial Production Methods: Industrial production of this compound often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of the compound .

Types of Reactions:

    Suzuki–Miyaura Coupling: This is the most common reaction involving this compound.

    Oxidation and Reduction: The compound can undergo oxidation to form furan-2-carboxylic acid or reduction to yield furan-2-ylmethanol.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Furan-2-carboxylic acid: Formed through oxidation.

    Furan-2-ylmethanol: Formed through reduction.

Scientific Research Applications

(Furan-2-ylmethyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)boronic acid in cross-coupling reactions involves the formation of a boron-palladium complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction.

Comparison with Similar Compounds

  • Phenylboronic acid
  • (Thiophen-2-ylmethyl)boronic acid
  • (Pyridin-2-ylmethyl)boronic acid

Comparison: (Furan-2-ylmethyl)boronic acid is unique due to its furan ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. For example, phenylboronic acid lacks the oxygen atom present in the furan ring, resulting in different reactivity and stability profiles. Similarly, (Thiophen-2-ylmethyl)boronic acid contains a sulfur atom, which affects its electronic properties and reactivity in cross-coupling reactions .

Properties

Molecular Formula

C5H7BO3

Molecular Weight

125.92 g/mol

IUPAC Name

furan-2-ylmethylboronic acid

InChI

InChI=1S/C5H7BO3/c7-6(8)4-5-2-1-3-9-5/h1-3,7-8H,4H2

InChI Key

BVOLUIYSDNNKFA-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC=CO1)(O)O

Origin of Product

United States

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